molecular formula C7H16N4 B11919297 1,3,5,9-Tetraazaspiro[5.5]undecane CAS No. 353799-75-4

1,3,5,9-Tetraazaspiro[5.5]undecane

Cat. No.: B11919297
CAS No.: 353799-75-4
M. Wt: 156.23 g/mol
InChI Key: IZKMYNSXCXMCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes four nitrogen atoms within a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,9-Tetraazaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Prins cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1,3,5,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of alkylated spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1,3,5,9-Tetraazaspiro[5.5]undecane varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of the MmpL3 protein by binding to the active site and preventing the protein’s function . This inhibition disrupts the transport of essential molecules within Mycobacterium tuberculosis, leading to the bacterium’s death.

Comparison with Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • 1-oxa-9-azaspiro[5.5]undecane
  • 3,9-diazaspiro[5.5]undecane

Comparison: 1,3,5,9-Tetraazaspiro[5.5]undecane is unique due to the presence of four nitrogen atoms within its spirocyclic framework, which imparts distinct chemical and biological properties. Similarly, while 1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane share some structural similarities, the additional nitrogen atoms in this compound provide unique opportunities for chemical modifications and biological interactions .

Properties

CAS No.

353799-75-4

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

1,3,5,9-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2

InChI Key

IZKMYNSXCXMCIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NCNCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.